molecular formula C17H20N2O2S B5494790 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine

2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5494790
M. Wt: 316.4 g/mol
InChI Key: BIVYWNDJPDOSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine, also known as NAPPO, is a chemical compound that has been used in scientific research for various applications. NAPPO is a bicyclic heterocycle that contains a pyrazine and a pyrrolidine ring. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to inhibit the replication of the hepatitis B virus.

Advantages and Limitations for Lab Experiments

2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been found to have a wide range of biological activities, making it a useful compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is limited information available on its toxicity and safety profile.

Future Directions

For the study of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine include investigating its potential as a therapeutic agent and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine involves a series of reactions that include the condensation of 2-naphthalenesulfonyl chloride and 1,2-diaminocyclohexane, followed by cyclization with ethyl chloroformate. The final product is obtained after purification by column chromatography. The yield of the synthesis method is around 40%.

Scientific Research Applications

2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-viral properties by inhibiting the replication of the hepatitis B virus.

properties

IUPAC Name

2-naphthalen-2-ylsulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-22(21,19-11-10-18-9-3-6-16(18)13-19)17-8-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-8,12,16H,3,6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVYWNDJPDOSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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